The synthesis of 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt typically involves several steps:
Technical details regarding specific reagents, reaction conditions (temperature, pressure), and purification methods (e.g., crystallization or chromatography) are crucial for achieving high yields and purity of the final product.
The molecular structure of 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt can be described as follows:
C(CCS(=O)(=O)[O-])[N+]=1C=2C(C(C)(C)C1C)=CC=CC2
The structure features a central indole ring system with three methyl groups at positions 2 and 3 and a sulfonate group attached via a propyl chain at position 1. The presence of the sulfonate group imparts significant solubility in water and affects its reactivity.
2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt can participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of other reactants.
The mechanism of action for 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt primarily revolves around its ability to interact with biological molecules. Its positive charge allows it to interact readily with negatively charged species such as nucleic acids and proteins.
In biological systems, it may function as a fluorescent probe or as part of a larger molecular assembly where its sulfonate group enhances solubility and bioavailability. Studies indicate that such compounds can influence cellular processes through modulation of enzyme activity or interaction with membrane structures.
The physical and chemical properties of 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt include:
These properties make it suitable for various applications in both laboratory settings and potential industrial uses.
The applications of 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt are diverse:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7